(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Description
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide” is a chemical compound with the molecular formula C19H19N3O3S2 . It has a molecular weight of 401.5 g/mol . The compound is characterized by a benzothiazole ring, which is a versatile moiety found in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a benzothiazole ring, a sulfamoyl group, and an allyl group . The InChI string, a textual identifier for chemical substances, for this compound isInChI=1S/C19H19N3O3S2/c1-4-9-22-16-8-7-15 (27 (20,24)25)11-17 (16)26-19 (22)21-18 (23)14-6-5-12 (2)13 (3)10-14/h4-8,10-11H,1,9H2,2-3H3, (H2,20,24,25)
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 127 Ų and a complexity of 716 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has four rotatable bonds .Scientific Research Applications
- Metal-Free Allylic Silylation : Traditional methods for synthesizing allylsilanes often involve toxic transition-metal catalysts or stoichiometric metal reagents. However, recent research has introduced a metal-free approach using visible light-induced organophotocatalysis . This strategy enables the synthesis of functionalized allylsilanes from allyl acetates and chlorides, bypassing the need for metal-based reagents or catalysts. The compound’s allylic silylation potential contributes to green and sustainable chemistry.
Photocatalysis and Allylic Silylation
properties
IUPAC Name |
4-cyano-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-2-9-22-15-8-7-14(27(20,24)25)10-16(15)26-18(22)21-17(23)13-5-3-12(11-19)4-6-13/h2-8,10H,1,9H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJUQUWMKVUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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